BenchChemオンラインストアへようこそ!

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol

Sigma receptor ligand design Benzylpiperazine SAR Halogen substitution effects

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol (CAS 1704096-75-2) is a synthetic N-benzylpiperazine derivative bearing a 4-bromo-3-fluorobenzyl group at the N-1 position and a 2-hydroxyethyl substituent at the N-4 position. Its molecular formula is C13H18BrFN2O with a molecular weight of 317.20 g·mol⁻¹.

Molecular Formula C13H18BrFN2O
Molecular Weight 317.2 g/mol
CAS No. 1704096-75-2
Cat. No. B1408241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol
CAS1704096-75-2
Molecular FormulaC13H18BrFN2O
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C13H18BrFN2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
InChIKeyJFHUBCDRRTZYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol (CAS 1704096-75-2): Procurement-Relevant Identity and Physicochemical Baseline


2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol (CAS 1704096-75-2) is a synthetic N-benzylpiperazine derivative bearing a 4-bromo-3-fluorobenzyl group at the N-1 position and a 2-hydroxyethyl substituent at the N-4 position. Its molecular formula is C13H18BrFN2O with a molecular weight of 317.20 g·mol⁻¹ . The compound is supplied as a research-grade building block at certified purities of 95%–98%, with recommended storage at 2–8 °C . The 4-bromo-3-fluoro substitution pattern on the benzyl ring places the electron-withdrawing fluorine atom ortho to the bromine, creating a distinct electronic environment that differentiates this compound from its regioisomeric analogs (e.g., 2-bromo-5-fluoro or 3-bromo-5-fluoro variants) .

Why 2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol Cannot Be Replaced by a Generic Benzylpiperazine Analog


The benzylpiperazine scaffold is exquisitely sensitive to both the regioisomeric arrangement of halogen substituents on the benzyl ring and the identity of the N-4 substituent. In the 4-benzylpiperazine sigma-1 receptor ligand series reported by Li et al. (2011), a single halogen substitution change (e.g., BP-Br vs. BP-F vs. BP-CH₃) produced divergent crystallographic packing and receptor affinity profiles, with Ki(σ1) values spanning 0.43–0.91 nM and subtype selectivity ratios (Kiσ2/Kiσ1) ranging from 52 to 94 [1]. The addition of a fluorine atom ortho to bromine—as in the 4-bromo-3-fluorobenzyl motif—introduces a strong electron-withdrawing effect (Hammett σₘ for F = +0.34) that modulates the π-electron density of the aromatic ring and alters the pKa of the benzylpiperazine nitrogen, directly influencing target engagement [2]. Simultaneously, the N-ethanol group cannot be replaced by N-methyl or N-ethyl without sacrificing a hydrogen-bond donor (HBD count drops from 1 to 0), reducing aqueous solubility (LogP increases by ~0.5–0.8 units) and eliminating a primary alcohol handle required for subsequent derivatization such as esterification, etherification, or radiolabeling precursor installation [3]. These multidimensional differences—electronic, steric, hydrogen-bonding, and synthetic—make generic in-class substitution scientifically unreliable.

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Regioisomeric Substitution Pattern: 4-Bromo-3-Fluoro vs. 3-Bromo-5-Fluoro vs. 2-Bromo-5-Fluoro — Electronic and Steric Differentiation

The 4-bromo-3-fluorobenzyl substitution pattern of the target compound places the fluorine atom at the meta position relative to the benzylic methylene and ortho to the bromine, creating a distinct electronic environment compared to the 3-bromo-5-fluoro (CAS 1517702-62-3) and 2-bromo-5-fluoro (CAS 1333668-91-9) regioisomers. In the 4-bromo-3-fluoro arrangement, the fluorine (Hammett σₘ = +0.34) exerts a through-bond electron-withdrawing effect that polarizes the C–Br bond, increasing the bromine's potential as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) relative to isomers where fluorine is more distant . The 4-bromo substitution also places bromine para to the benzylic methylene, a position demonstrated in the BP-Br series to be compatible with sub-nanomolar sigma-1 receptor affinity (Ki = 0.78 nM for 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine), whereas ortho-substituted analogs in related series have shown reduced binding due to steric clash with the receptor binding pocket [1]. LogP calculations further differentiate the regioisomers: the 4-bromo-3-fluoro compound has a computed LogP of 1.70 (Leyan) to 1.39 (Chemsrc), reflecting moderate lipophilicity suitable for blood-brain barrier penetration (optimal CNS LogP range: 1.5–3.5) .

Sigma receptor ligand design Benzylpiperazine SAR Halogen substitution effects

N-Ethanol vs. N-Ethyl Substituent: Lipophilicity Reduction and Hydrogen-Bond Donor Gain Drive Superior Drug-Likeness

Replacing the N-4 ethanol group with an N-ethyl substituent yields 1-(4-bromo-3-fluorobenzyl)-4-ethylpiperazine (CAS 1704120-81-9), which differs in three quantifiable physicochemical parameters directly relevant to drug-likeness and CNS penetration. The target compound's LogP is 1.39–1.70 versus 2.19 for the N-ethyl analog, representing a lipophilicity reduction of 0.49–0.80 log units . This difference translates to an approximately 3–6 fold lower octanol-water partition coefficient, predicting improved aqueous solubility and reduced non-specific protein binding. More critically, the N-ethanol compound possesses one hydrogen-bond donor (HBD = 1) versus zero for the N-ethyl analog, which directly affects compliance with Lipinski's Rule of Five and the CNS MPO desirability score. The N-ethanol compound additionally has three hydrogen-bond acceptors (HBA = 3) compared to two for the N-ethyl analog, due to the hydroxyl oxygen . The boiling point difference (398.1 °C for ethanol vs. 336.9 °C for ethyl, ΔBP ≈ +61 °C) reflects stronger intermolecular hydrogen bonding in the ethanol derivative, confirming the functional impact of the hydroxyl group on bulk properties .

Physicochemical profiling CNS drug design Ligand efficiency

Sigma-1 Receptor Affinity: Class-Level Evidence from 4-Benzylpiperazine Ligand Series

Although direct sigma receptor binding data for 2-(4-(4-bromo-3-fluorobenzyl)piperazin-1-yl)ethanol have not been published in the peer-reviewed literature, strong class-level inference can be drawn from the structurally related 4-benzylpiperazine sigma-1 ligand series. Li et al. (2011) reported that five 4-benzylpiperazine ligands (BP-CH₃, BP-F, BP-Br, BP-I, BP-NO₂) exhibited low nanomolar affinity for sigma-1 receptors, with Ki(σ1) = 0.43–0.91 nM and subtype selectivity ratios Kiσ2/Kiσ1 = 52–94 [1]. The specific BP-Br analog — 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine — showed Ki(σ1) = 0.78 nM [2]. A subsequent study by Wang et al. (2013) on fluoro-oligo-ethoxylated 4-benzylpiperazines demonstrated Ki(σ1) = 1.85 ± 1.59 nM for the lead compound 6, with Kiσ2/Kiσ1 = 157 . The Romeo et al. (2021) benzylpiperazine series achieved Ki(σ1) values of 1.6–145 nM with selectivity ratios up to 886 [3]. Crucially, these studies establish that (i) a 4-substituted benzyl group on the piperazine N-1 nitrogen is a privileged pharmacophore for sigma-1 binding, (ii) bromine at the 4-position of the benzyl ring is well-tolerated in the sigma-1 binding pocket, and (iii) the N-4 substituent modulates selectivity rather than abolishing affinity. The target compound combines these validated features — 4-bromobenzyl pharmacophore plus an ethanol N-4 substituent that, per the Holl et al. (2012) homologous piperazine-alcanol SAR, provides an optimal balance of sigma-1 affinity and sigma-2 selectivity relative to methanol or propanol homologs [4].

Sigma-1 receptor pharmacology Radioligand binding Receptor subtype selectivity

Ethanol-Linker SAR Advantage: Methanol-Ethanol-Propanol Homologous Series Defines Optimal Balance of Affinity and Subtype Selectivity

Holl, Schepmann, and Wünsch (2012) systematically evaluated a homologous series of chiral piperazine-alcanols (methanol, ethanol, propanol) for sigma-1 and sigma-2 receptor binding [1]. The study established that the ethanol derivatives exhibit sigma-1 affinity comparable to the methanol derivatives while demonstrating measurably increased selectivity over the sigma-2 subtype. In contrast, the propanol derivatives were considerably less potent at both subtypes [1]. This SAR trend is attributed to the ethanol linker providing an optimal hydrogen-bonding distance and conformational flexibility for the hydroxyl group to engage the sigma-1 receptor's auxiliary binding region without incurring the entropic penalty of the longer propanol chain. The target compound — bearing an N-ethanol substituent on the piperazine ring — directly benefits from this validated SAR principle. Furthermore, the fluoro-oligo-ethoxylated benzylpiperazine series by Wang et al. (2013) demonstrated that incorporating a fluoroethoxy moiety at the 4-position of the benzyl ring (a structural extension conceptually related to the ethanol motif) achieved high sigma-1 affinity (Ki = 1.85 nM) with a sigma-2/sigma-1 selectivity ratio of 157, and maintained selectivity over the vesicular acetylcholine transporter (Ki(VAChT)/Ki(σ1) = 99–18,252) . These data collectively indicate that an oxygen-containing two-carbon linker at the N-4 position represents an optimal balance of sigma-1 potency, subtype selectivity, and off-target discrimination.

Homologous series SAR Sigma receptor subtype selectivity Piperazine-alkanol pharmacophore

Synthetic Versatility: N-Ethanol as a Multi-Purpose Derivatization Handle Enabling Esterification, Etherification, Oxidation, and Silyl Protection

The primary alcohol of the N-ethanol substituent provides a chemically orthogonal derivatization handle that is entirely absent in N-methyl, N-ethyl, or N-unsubstituted piperazine analogs. This permits four distinct synthetic transformations without affecting the 4-bromo-3-fluorobenzyl pharmacophore: (i) esterification with carboxylic acids or acyl chlorides to generate ester prodrugs or introduce additional binding elements; (ii) Mitsunobu or Williamson etherification to install alkoxy or aryloxy groups; (iii) oxidation (e.g., Dess-Martin periodinane or Swern conditions) to the corresponding aldehyde for reductive amination or Horner-Wadsworth-Emmons chain extension; and (iv) silyl protection (e.g., TBDPS, TBS) to generate protected intermediates — as exemplified by the structurally documented 1-(4-bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine (CAS 1704096-77-4) . By contrast, the N-ethyl analog (CAS 1704120-81-9) can only undergo N-dealkylation (a low-yield, harsh process) or inert C–H functionalization to introduce additional functionality. The ethanol handle thus enables library synthesis via late-stage diversification, a key advantage for SAR exploration around the N-4 position without requiring de novo synthesis of each analog from the piperazine core .

Synthetic chemistry Building block utility Parallel derivatization

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol: Evidence-Derived Research and Industrial Application Scenarios


Sigma-1 Receptor Ligand Hit-Finding and Lead Optimization

Based on the class-level evidence that 4-benzylpiperazine scaffolds bearing a 4-bromobenzyl group deliver sub-nanomolar sigma-1 receptor affinity (BP-Br Ki = 0.78 nM) [1] and that the N-ethanol substituent provides the optimal balance of sigma-1 affinity and sigma-2 subtype selectivity within the homologous piperazine-alcanol series [2], this compound serves as a strategically pre-optimized starting scaffold for sigma-1 receptor drug discovery programs. Researchers targeting neurological indications (neuropathic pain, depression, Alzheimer's disease, ischemia) or oncology applications (sigma-1 modulation in tumor biology) can procure this compound to bypass the synthesis and testing of multiple N-alkyl variants, as the ethanol linker has already been empirically validated as the superior chain length for selectivity [2]. The 4-bromo substituent additionally provides a synthetic handle for late-stage cross-coupling diversification (Suzuki, Buchwald-Hartwig) to probe the benzyl binding pocket without altering the N-ethanol selectivity-determining motif.

PET Radiotracer Precursor Development for Sigma-1 Receptor Imaging

The 4-benzylpiperazine scaffold has been extensively validated for positron emission tomography (PET) imaging of sigma-1 receptors. Wang et al. (2013) demonstrated that ¹⁸F-labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives achieve high brain uptake (8.37–11.48% ID/g at 2 min in mice), specific sigma-1 binding (35–62% reduction upon haloperidol pretreatment), and high radiochemical purity (>99%) . The target compound, with its 4-bromo-3-fluorobenzyl motif, provides a bromine atom as a leaving group for nucleophilic aromatic radiofluorination (¹⁸F-for-Br exchange) and an ethanol linker that can be extended with oligo-ethylene glycol chains to modulate LogD for optimal brain penetration (LogDpH7.4 target: 2.0–3.5) . The documented silyl-protected derivative (CAS 1704096-77-4) confirms that the alcohol can be orthogonally protected during radiochemical synthesis, enabling sequential derivatization strategies.

CNS Drug Discovery Building Block with Favorable Physicochemical Profile

The target compound's LogP of 1.39–1.70, TPSA of 26.71 Ų, and presence of one hydrogen-bond donor place it within the optimal range for CNS drug candidates (CNS MPO ≥ 4) . Compared to the closest N-ethyl analog (LogP 2.19, TPSA ~6.5 Ų, HBD = 0), the ethanol derivative offers a ~0.5–0.8 LogP reduction that improves aqueous solubility while maintaining sufficient lipophilicity for passive blood-brain barrier permeation . This profile makes it suitable as a fragment-like or lead-like starting point (MW 317, rotatable bonds 4) for CNS drug discovery programs where balancing potency, brain exposure, and metabolic stability is critical. MedChem groups can procure this compound as a single scaffold that simultaneously satisfies multiple CNS drug-likeness criteria, reducing the need for property optimization through additional synthetic cycles.

Chemical Biology Probe Synthesis via Parallel Derivatization

The N-ethanol primary alcohol enables four distinct chemical transformations (esterification, etherification, oxidation, silylation) without affecting the 4-bromo-3-fluorobenzyl pharmacophore, as documented by the existence of the TBDPS-protected derivative (CAS 1704096-77-4) . This orthogonal reactivity allows chemical biology groups to generate focused libraries of ester-linked fluorescent probes, biotinylated pull-down reagents, or photoaffinity labels from a single building block purchase. The 4-bromo substituent simultaneously provides a second independent diversification handle via palladium-catalyzed cross-coupling, enabling two-dimensional library synthesis without protecting group manipulation at the benzyl position. This dual-handle architecture is not available from the N-ethyl analog, which would require separate scaffold procurement for each derivatization vector.

Quote Request

Request a Quote for 2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.